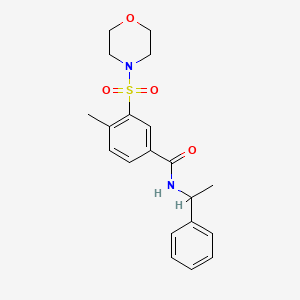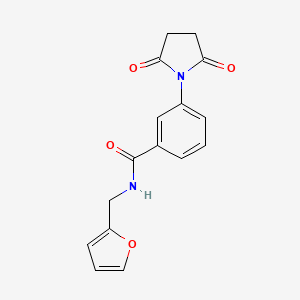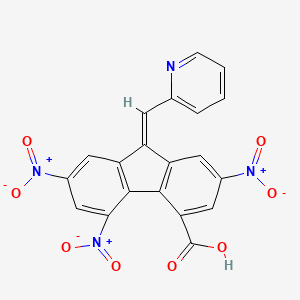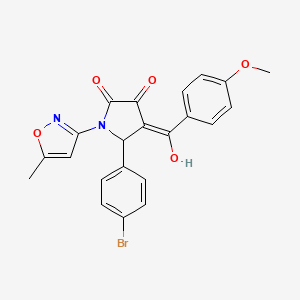![molecular formula C18H22ClN5O2 B5438044 2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5438044.png)
2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a critical role in the regulation of many cellular processes, including cell motility, protein degradation, and the immune response. ACY-1215 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide works by inhibiting the activity of HDAC6, which leads to an increase in the acetylation of proteins involved in various cellular processes. HDAC6 is known to regulate the acetylation of tubulin, a protein involved in cell motility and protein degradation. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated tubulin, which impairs the motility and survival of cancer cells. This compound also inhibits the production of inflammatory cytokines, which contributes to its therapeutic effects in neurodegenerative and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. This compound also enhances the activity of other chemotherapeutic agents, making it a potential combination therapy for cancer. In neurodegenerative diseases, this compound improves cognitive function and reduces neuroinflammation by modulating the activity of microglia, the immune cells of the brain. In autoimmune diseases, this compound reduces inflammation and improves disease symptoms by modulating the activity of T cells, the immune cells involved in autoimmune responses.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide has several advantages for use in lab experiments. It is a selective inhibitor of HDAC6, which reduces the potential for off-target effects. This compound is also water-soluble, which makes it easy to administer in animal models. However, this compound has some limitations for use in lab experiments. It has a short half-life in vivo, which requires frequent dosing in animal models. This compound is also metabolized by the liver, which can lead to variability in its pharmacokinetics.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide. One area of interest is the development of combination therapies for cancer. This compound has been shown to enhance the activity of other chemotherapeutic agents, and there is potential for it to be used in combination with other drugs to improve cancer treatment outcomes. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties. This could lead to the development of more potent and effective HDAC6 inhibitors for use in a variety of diseases. Finally, there is potential for the use of this compound in the treatment of other diseases, such as infectious diseases and metabolic disorders.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide involves several steps. The starting material is 4-chloroaniline, which is reacted with ethyl 2-bromoacetate to form 2-(4-chlorophenyl)acetate. This intermediate is then reacted with 6-(4-morpholinyl)-4-pyrimidinamine to form this compound. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide has been studied extensively in preclinical models of cancer, neurodegenerative diseases, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth of multiple myeloma cells and sensitize them to other chemotherapeutic agents. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and lupus.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c19-15-3-1-14(2-4-15)11-18(25)21-6-5-20-16-12-17(23-13-22-16)24-7-9-26-10-8-24/h1-4,12-13H,5-11H2,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJZOZFVSGKTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5437962.png)
![N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5437964.png)

![1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5437978.png)

![5-amino-3-[1-cyano-2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5437987.png)
![2-ethyl-6-{[1-(2-fluorobenzyl)-2,5-dimethyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5437990.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5437991.png)

![N-[3-(1,3-benzoxazol-2-yl)propyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5438012.png)
![N-(2-{4-[(6-chloropyridin-3-yl)methyl]morpholin-2-yl}ethyl)-N'-ethylurea](/img/structure/B5438031.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5438038.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-pyrazinecarboxamide](/img/structure/B5438039.png)
